![molecular formula C25H21BrN2O6 B2446158 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-21-5](/img/no-structure.png)

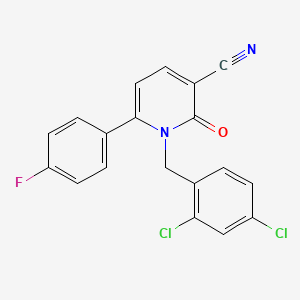

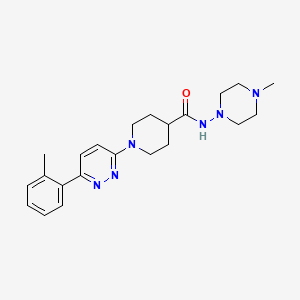

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazolines are a class of organic compounds with a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . They are considered an important pharmacophore in medicinal chemistry .

Synthesis Analysis

Quinazolinones and quinazolines can be synthesized through various methods. For instance, Sojitra and colleagues have reported a simple and efficient methodology for the synthesis of new quinazolinone derivatives .

Molecular Structure Analysis

The molecular structure of quinazolines can be modified to improve their biological activities. Structure-activity relationship studies have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can enhance their antimicrobial activities .

Applications De Recherche Scientifique

Herbicidal Applications

The compound 1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione and its derivatives have significant applications in the field of agriculture, particularly as potential herbicides. Research has focused on its role as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a promising target for herbicide innovation. Studies have identified derivatives of this compound demonstrating strong herbicidal activity and crop safety, suggesting their potential as effective weed control agents in agricultural settings (Qu et al., 2021), (He et al., 2020), (Wang et al., 2015), (Wang et al., 2014).

Synthesis and Chemical Properties

The synthesis and chemical properties of quinazoline-2,4-dione derivatives, including the specific compound , have been extensively studied. Research has focused on various synthetic methods, including the use of alkylating agents, microwave irradiations, and CO2-mediated reactions. These studies contribute to the understanding of the chemical nature and potential applications of these compounds in different fields (Ukrainets et al., 2011), (El‐Barbary et al., 1995), (Rivero et al., 2009), (Rasal & Yadav, 2016).

Stability and Degradation

The stability of similar quinazoline derivatives under stress conditions has also been a subject of research. This includes studies on how environmental factors such as temperature, light, and chemical conditions affect these compounds. Such research is crucial for understanding the practical application and storage conditions of these compounds (Gendugov et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione with 2-(4-bromophenyl)-2-oxoethylamine.", "Starting Materials": [ "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione", "2-(4-bromophenyl)-2-oxoethylamine" ], "Reaction": [ "To a solution of 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, 2-(4-bromophenyl)-2-oxoethylamine (1.2 g, 4.2 mmol) and triethylamine (1.0 mL, 7.0 mmol) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography on silica gel using ethyl acetate/hexane (1:4) as eluent to afford the desired product as a yellow solid (yield: 70%)." ] } | |

Numéro CAS |

899922-21-5 |

Nom du produit |

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |

Formule moléculaire |

C25H21BrN2O6 |

Poids moléculaire |

525.355 |

Nom IUPAC |

1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H21BrN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3 |

Clé InChI |

XDMAZEMSWLQLSW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)

![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)

![[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2446097.png)

![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)